1-[2-(2-Nitrophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine
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Overview
Description
1-[2-(2-Nitrophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine is a synthetic organic compound with the molecular formula C15H19N3O3 It features a piperazine ring substituted with a 2-nitrophenoxyethyl group and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Nitrophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine typically involves the following steps:
Formation of the 2-nitrophenoxyethyl intermediate: This step involves the reaction of 2-nitrophenol with an appropriate alkylating agent to form the 2-nitrophenoxyethyl intermediate.
Alkylation of piperazine: The intermediate is then reacted with piperazine in the presence of a suitable base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Nitrophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Addition: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Addition: Reagents like hydrogen gas or halogens (e.g., bromine) are used under suitable conditions.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Substitution on the piperazine ring: Yields various substituted piperazine derivatives.
Addition to the alkyne group: Forms the corresponding alkene or halogenated product.
Scientific Research Applications
1-[2-(2-Nitrophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Nitrophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Nitrophenoxy)ethyl]piperazine: Lacks the prop-2-yn-1-yl group.
4-(Prop-2-yn-1-yl)piperazine: Lacks the 2-nitrophenoxyethyl group.
1-[2-(2-Aminophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine: Has an amino group instead of a nitro group.
Uniqueness
1-[2-(2-Nitrophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of both the 2-nitrophenoxyethyl and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(2-nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-2-7-16-8-10-17(11-9-16)12-13-21-15-6-4-3-5-14(15)18(19)20/h1,3-6H,7-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSYOYMVUZXCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CCOC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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